

Spectroscopic Characterization Guide: 4-(4-(Chloromethyl)phenyl)oxazole

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Compound of Interest

Compound Name: 4-(4-(Chloromethyl)phenyl)oxazole
hydrochloride

Cat. No.: B15251380

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Executive Summary

This technical guide details the spectroscopic signature of 4-(4-(Chloromethyl)phenyl)oxazole ($C_{10}H_8ClNO$), a critical heterocyclic intermediate often employed in the synthesis of bioactive pharmaceutical ingredients (APIs) and fluorescent probes.

The presence of the chloromethyl moiety combined with the 1,3-oxazole core creates a unique spectroscopic profile characterized by specific isotopic patterns in Mass Spectrometry (MS) and distinct deshielding effects in Nuclear Magnetic Resonance (NMR). This guide provides a validated framework for structural elucidation, intended for medicinal chemists and analytical scientists.

Chemical Identity & Structural Context

Before interpreting spectral data, one must understand the electronic environment of the molecule. The compound consists of a 1,3-oxazole ring substituted at the C4 position by a phenyl ring, which is further substituted at the para position by a chloromethyl group.

- Molecular Formula: $C_{10}H_8ClNO$
- Molecular Weight: 193.63 g/mol
- Key Features:

- Chlorine Isotope Signature: Distinct 3:1 ratio in MS ($^{35}\text{Cl}/^{37}\text{Cl}$).
- Oxazole Proton Acidity: The C2-H of the oxazole ring is significantly deshielded.
- Benzylic Reactivity: The $-\text{CH}_2\text{Cl}$ protons appear as a characteristic singlet, distinct from aromatic signals.

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and elemental composition via isotopic abundance.

Ionization & Isotopic Pattern

In Electron Impact (EI) or Electrospray Ionization (ESI+), the molecule displays a classic monochloro isotopic pattern.

- Base Peak (M^+): m/z 193 (100% relative abundance).
- Isotope Peak ($\text{M}+2$): m/z 195 (~32% relative abundance).
- Diagnostic Value: The presence of the $\text{M}+2$ peak at ~1/3rd the intensity of the parent ion is the primary confirmation of the chlorine atom.

Fragmentation Pathway

The fragmentation follows a logical bond-cleavage sequence driven by the stability of the resulting carbocations.

- Benzylic Cleavage: Loss of the chlorine radical ($\text{Cl}\cdot$) to form the resonance-stabilized benzylic cation (m/z 158).
- Ring Contraction/Cleavage: The oxazole ring typically undergoes Retro-Diels-Alder (rDA) type fragmentation or loss of small neutral molecules like HCN or CO.

Visualization: MS Fragmentation Logic

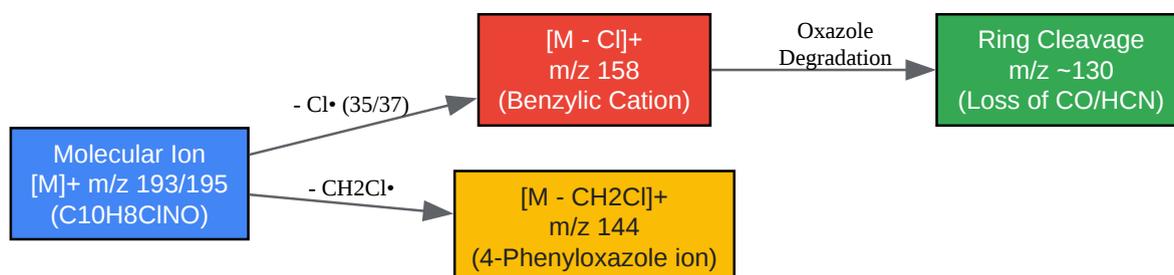


Figure 1: Proposed Fragmentation Pathway for 4-(4-(Chloromethyl)phenyl)oxazole

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Infrared Spectroscopy (IR)

Objective: Validate functional group integrity (Oxazole ring and Alkyl Halide).

The IR spectrum is dominated by the aromatic backbone and the specific C-Cl stretch.

Functional Group	Frequency (cm ⁻¹)	Intensity	Assignment / Notes
C-H Stretch (Aromatic)	3050 – 3120	Weak	sp ² C-H stretching of phenyl and oxazole rings.
C-H Stretch (Aliphatic)	2920 – 2980	Weak	sp ³ C-H stretching of the chloromethyl (-CH ₂ -) group.
C=N / C=C Stretch	1590 – 1610	Medium	Characteristic oxazole ring breathing and skeletal vibrations.
C-Cl Stretch	680 – 750	Strong	Diagnostic: The C-Cl bond typically absorbs strongly in the fingerprint region.
Oxazole Ring Def.	~1050 – 1100	Medium	C-O-C / C-N skeletal deformations.

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation.

^1H NMR (Proton NMR)

Solvent: CDCl_3 (7.26 ppm reference)

The proton spectrum is distinct due to the lack of coupling between the oxazole protons and the phenyl ring protons (4-bond coupling is usually negligible or very weak).

Position	Shift (δ ppm)	Multiplicity	Integration	Assignment & Logic
Oxazole H-2	7.90 – 7.98	Singlet (s)	1H	Most Deshielded: Located between N and O, this proton is highly acidic and deshielded.
Oxazole H-5	7.55 – 7.65	Singlet (s)	1H	The C5 proton is adjacent to Oxygen but less deshielded than H-2.
Phenyl H-2', 6'	7.70 – 7.80	Doublet (d)	2H	Ortho to the oxazole ring. The oxazole is electron-withdrawing, shifting these downfield.
Phenyl H-3', 5'	7.40 – 7.48	Doublet (d)	2H	Ortho to the chloromethyl group.
-CH ₂ Cl	4.60 – 4.65	Singlet (s)	2H	Diagnostic Singlet: Typical benzylic chloride shift (compare to benzyl chloride at 4.56 ppm).

Coupling Constants (J): The phenyl ring protons will show an ortho coupling constant (J) of approximately 8.0–8.5 Hz.

¹³C NMR (Carbon NMR)

Solvent: CDCl_3 (77.16 ppm reference)

Carbon Type	Shift (δ ppm)	Assignment
Oxazole C-2	150.0 – 152.0	C=N carbon, most deshielded.
Oxazole C-4	139.0 – 141.0	Quaternary carbon attached to the phenyl ring.
Oxazole C-5	133.0 – 135.0	CH adjacent to Oxygen.
Phenyl C-1'	~130.0	Quaternary, ipso to oxazole.
Phenyl C-4'	~137.0	Quaternary, ipso to $-\text{CH}_2\text{Cl}$.
Phenyl CH	126.0 – 129.0	Aromatic CH signals (2 signals for 4 carbons).
$-\text{CH}_2\text{Cl}$	45.5 – 46.5	Benzylic carbon (compare to benzyl chloride at 46 ppm).

Visualization: NMR Assignment Workflow

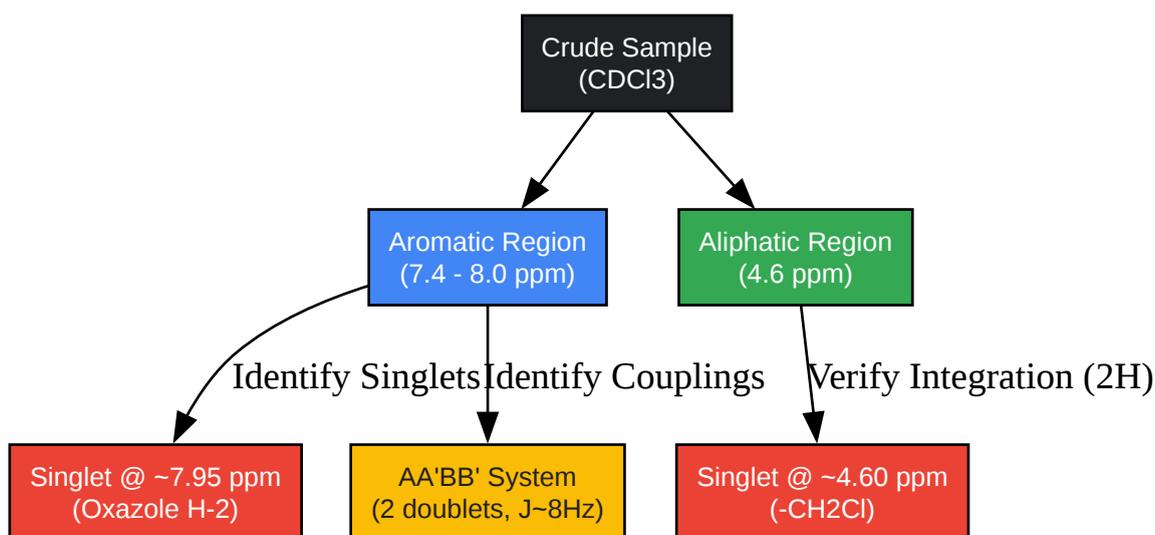


Figure 2: NMR Structural Verification Logic

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Experimental Protocol for Data Acquisition

To ensure data integrity comparable to the values above, follow this standardized protocol.

Sample Preparation[2]

- Purity Check: Ensure the sample is >95% pure by TLC (Hexane:EtOAc 3:1) before spectral analysis to avoid overlapping impurity signals (e.g., from para-methyl precursors).
- Solvent: Use CDCl₃ (Deuterated Chloroform) neutralized with silver foil if the compound is acid-sensitive (though oxazoles are generally stable).
- Concentration:
 - ¹H NMR: 5–10 mg in 0.6 mL solvent.
 - ¹³C NMR: 20–30 mg in 0.6 mL solvent (requires higher concentration for quaternary carbons).

Instrument Parameters (Standard 400 MHz)

- Temperature: 298 K (25°C).
- Relaxation Delay (D1): Set to ≥ 1.0 second to ensure accurate integration of the isolated oxazole protons.
- Scans:
 - ¹H: 16 scans.
 - ¹³C: 512–1024 scans (due to lower sensitivity).

References

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